N-phenyl-2-pyridinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-pyridinecarbothioamide is a compound that has garnered interest due to its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a phenyl group attached to a pyridine ring through a carbothioamide linkage. Its unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-pyridinecarbothioamide typically involves the reaction of N-substituted aniline with sulfur and sodium sulfide in 2-picoline under reflux conditions. The reaction is carried out at 135°C for 48 hours . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-pyridinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-phenyl-2-pyridinecarbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-2-pyridinecarbothioamide, particularly in its role as an anticancer agent, involves its interaction with histone proteins. The compound forms adducts at histidine side chains on the nucleosome surface and within the nucleosome core, interfering with chromatin activity and thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-2-pyridinecarbothioamide
- N-(4-fluorophenyl)-2-pyridinecarbothioamide
- N-(2,4,6-trimethylphenyl)-2-pyridinecarbothioamide
Uniqueness
N-phenyl-2-pyridinecarbothioamide stands out due to its high lipophilicity and small size, which contribute to its effectiveness as an anticancer agent. Its stability in acidic conditions and low reactivity towards biological nucleophiles make it suitable for oral administration .
Properties
CAS No. |
13225-84-8 |
---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-phenylpyridine-2-carbothioamide |
InChI |
InChI=1S/C12H10N2S/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI Key |
HOMILEBHBIPJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.